2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide
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Overview
Description
2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide typically involves multiple steps. One common synthetic route includes the reaction of 4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol with N-mesitylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol . Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, especially at the C-2 position.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for drug development.
Medicine: Its anticancer properties are being explored for the development of new therapeutic agents.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The exact pathways and molecular targets can vary depending on the specific application and biological system .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: Known for its antimicrobial properties.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal agent.
Biological Activity
The compound 2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-mesitylacetamide is a novel derivative of the triazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
with a molecular weight of approximately 286.38 g/mol. The presence of the triazole ring and the thioether linkage contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit significant antimicrobial activities. The compound under study has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies demonstrated that it inhibits bacterial growth with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL .
Anticancer Activity
Triazole derivatives are also recognized for their anticancer potential. A study assessing the cytotoxic effects of similar compounds revealed that those with a triazole moiety exhibited selective toxicity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported to be in the range of 10 to 20 µM .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cell proliferation and survival. For instance, it has been noted to inhibit the enzyme 15-lipoxygenase , which plays a role in inflammatory processes and tumor growth. This inhibition leads to reduced synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects .
Study on Antimicrobial Activity
In a controlled laboratory setting, this compound was tested against clinical isolates of Candida albicans. Results showed a significant reduction in fungal viability at concentrations as low as 8 µg/mL, indicating its potential as an antifungal agent .
Study on Anticancer Effects
A recent study evaluated the effect of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with the compound led to apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in the percentage of apoptotic cells from 10% (control) to 40% at a concentration of 20 µM after 24 hours .
Summary of Biological Activities
Activity | Target Organism/Cell Line | IC50/MIC |
---|---|---|
Antibacterial | Staphylococcus aureus | 16–32 µg/mL |
Antifungal | Candida albicans | 8 µg/mL |
Anticancer | MCF-7 (breast cancer) | 10–20 µM |
Anti-inflammatory | Enzyme inhibition (15-LOX) | Not specified |
Properties
CAS No. |
577789-78-7 |
---|---|
Molecular Formula |
C19H22N6OS |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C19H22N6OS/c1-5-25-18(15-10-20-6-7-21-15)23-24-19(25)27-11-16(26)22-17-13(3)8-12(2)9-14(17)4/h6-10H,5,11H2,1-4H3,(H,22,26) |
InChI Key |
QUGRRGNBXDACPV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2C)C)C)C3=NC=CN=C3 |
Origin of Product |
United States |
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